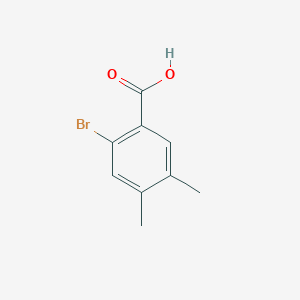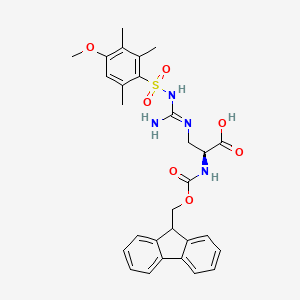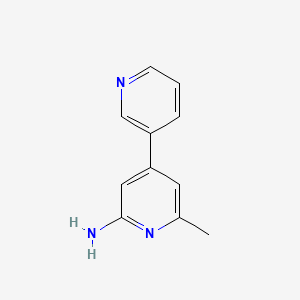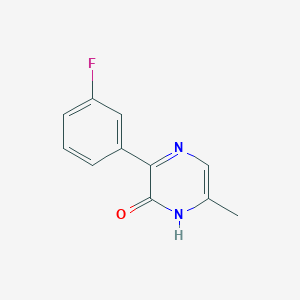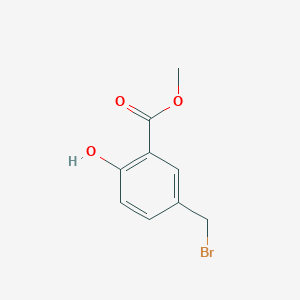![molecular formula C22H18O2 B13154041 3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol CAS No. 143569-18-0](/img/structure/B13154041.png)
3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol: is an organic compound belonging to the binaphthol family It is characterized by the presence of two naphthalene rings connected at the 1 and 1’ positions, with hydroxyl groups at the 1 and 1’ positions and methyl groups at the 3 and 3’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol typically involves the coupling of two naphthalene units. One common method is the oxidative coupling of 3-methyl-2-naphthol using a suitable oxidizing agent such as ferric chloride or copper(II) chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar oxidative coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Formation of 3,3’-dimethyl-[2,2’-binaphthoquinone]-1,1’-dione.
Reduction: Formation of 3,3’-dimethyl-[2,2’-dihydrobinaphthalene]-1,1’-diol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with metal ions.
Industry: In the industrial sector, 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol can be used in the production of advanced materials, such as polymers and resins, due to its stability and structural properties.
Wirkmechanismus
The mechanism by which 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol exerts its effects is largely dependent on its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- 3,3’-Dimethoxy-[2,2’-binaphthalene]-1,1’-diol
- 3,3’-Diphenyl-[2,2’-binaphthalene]-1,1’-diol
- 3,3’-Dibromo-[2,2’-binaphthalene]-1,1’-diol
Uniqueness: 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol is unique due to the presence of methyl groups at the 3 and 3’ positions, which can influence its electronic properties and reactivity. This structural feature can enhance its stability and make it more suitable for specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
143569-18-0 |
|---|---|
Molekularformel |
C22H18O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-(1-hydroxy-3-methylnaphthalen-2-yl)-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C22H18O2/c1-13-11-15-7-3-5-9-17(15)21(23)19(13)20-14(2)12-16-8-4-6-10-18(16)22(20)24/h3-12,23-24H,1-2H3 |
InChI-Schlüssel |
BXAKKQJXUISPKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=C1C3=C(C4=CC=CC=C4C=C3C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)




